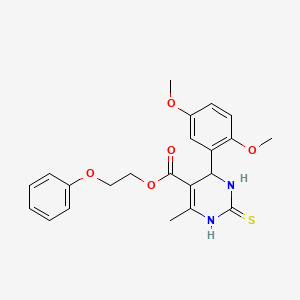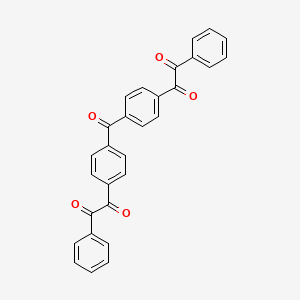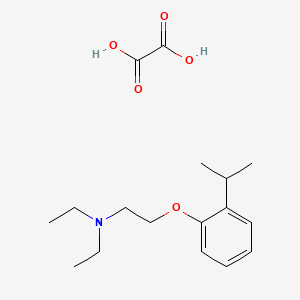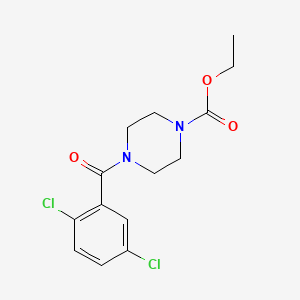![molecular formula C17H16N6O3S B5169294 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B5169294.png)
2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
The synthesis of 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazole-3-thiol with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Wissenschaftliche Forschungsanwendungen
2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells.
Biological Studies: The compound has been used in studies to understand its effects on different biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to the disruption of biological pathways essential for the survival of bacteria or cancer cells. The compound’s sulfanyl group plays a crucial role in its binding to these targets, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as:
- 5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazole-3-thiol
- 2-(5-methyl-2-nitrophenyl)-5-substituted-1,3,4-oxadiazoles
- 1,3,4-thiadiazoles
Compared to these compounds, 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide exhibits unique properties due to the presence of both the triazole and sulfanyl groups, which contribute to its enhanced biological activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-11-6-5-9-13(15(11)23(25)26)16-20-21-17(27-10-14(24)19-18)22(16)12-7-3-2-4-8-12/h2-9H,10,18H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJSZNFHQDICIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)

![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)

![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)

![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)
![N'-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide](/img/structure/B5169263.png)

![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)
![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
